molecular formula C11H11BrN2 B14434748 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide CAS No. 74292-47-0

1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide

Cat. No.: B14434748
CAS No.: 74292-47-0
M. Wt: 251.12 g/mol
InChI Key: OYTKHBCONWLAJK-UHFFFAOYSA-M
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Description

1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide is a heterocyclic organic compound that features a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide typically involves the reaction of pyridine with benzyl bromide under specific conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the pyridinium salt .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide stands out due to its specific structural features and the range of reactions it can undergo.

Properties

CAS No.

74292-47-0

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

2-(pyridin-1-ium-1-ylmethyl)pyridine;bromide

InChI

InChI=1S/C11H11N2.BrH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

OYTKHBCONWLAJK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=CC=N2.[Br-]

Origin of Product

United States

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